molecular formula C21H21N3O3 B11462025 Methyl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Methyl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11462025
M. Wt: 363.4 g/mol
InChI Key: DREMDXUDSNHAQK-UHFFFAOYSA-N
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Description

Methyl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of ortho-phenylenediamines with benzaldehydes. This reaction is often facilitated by using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds through the formation of intermediate arylamides, which then undergo dehydration to yield the benzimidazole derivative .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by employing microdroplet techniques, which significantly accelerate the reaction rates. This method involves the use of electrostatically charged microdroplets generated using a nano-electrospray ion source. The reactions are accelerated by orders of magnitude compared to bulk synthesis, and no additional acid, base, or catalyst is required .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzimidazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Osimertinib: A benzimidazole derivative used as an anticancer drug.

    Navelbine: Another benzimidazole-based anticancer agent.

    Alectinib: A benzimidazole compound with anticancer properties.

    Nocodazole: Known for its antimitotic activity.

    Abermaciclib: A benzimidazole derivative used in cancer therapy.

    Vinblastine: An anticancer drug with a benzimidazole core structure.

Uniqueness

Methyl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific structural features, such as the ethoxyphenyl and methyl groups, which contribute to its distinct chemical and biological properties. These structural elements enhance its potential as a therapeutic agent by improving its stability, bioavailability, and biological activity .

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C21H21N3O3/c1-4-27-15-11-9-14(10-12-15)19-18(20(25)26-3)13(2)22-21-23-16-7-5-6-8-17(16)24(19)21/h5-12,19H,4H2,1-3H3,(H,22,23)

InChI Key

DREMDXUDSNHAQK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)OC

Origin of Product

United States

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